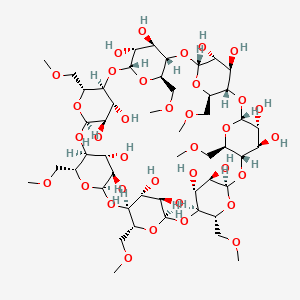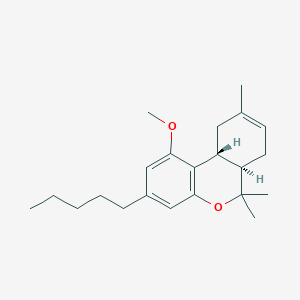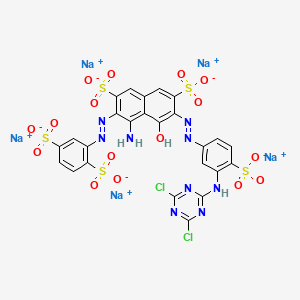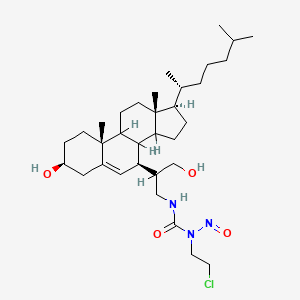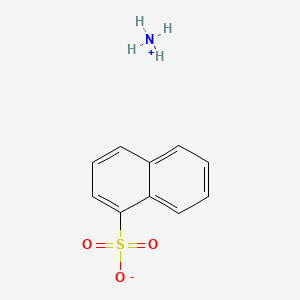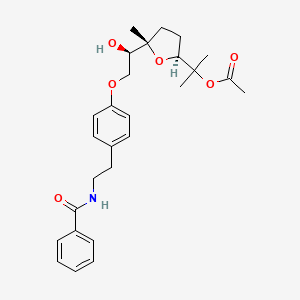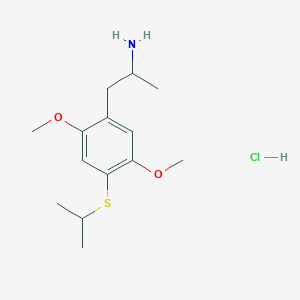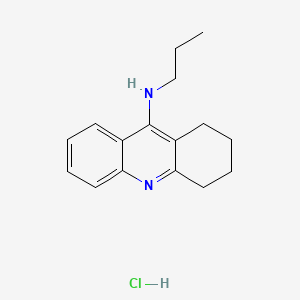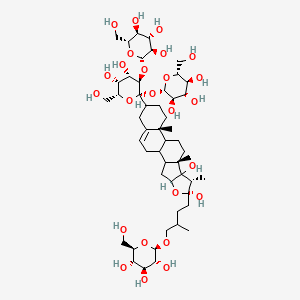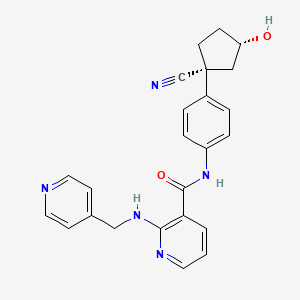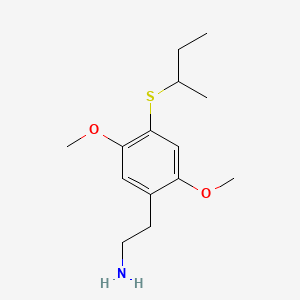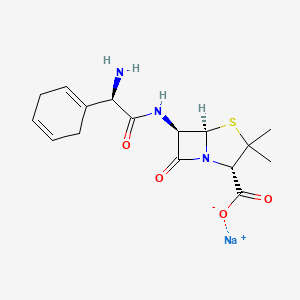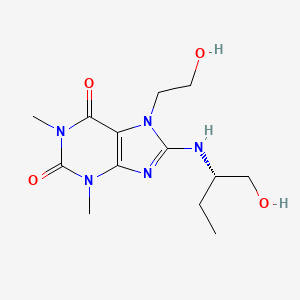
Ammonium naphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium naphthalene-1-sulphonate is an organic compound that belongs to the class of naphthalenesulfonates. It is derived from naphthalene, a bicyclic aromatic hydrocarbon, and contains a sulfonic acid group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium naphthalene-1-sulphonate can be synthesized through the sulfonation of naphthalene using sulfuric acid or oleum. The reaction typically involves heating naphthalene with sulfuric acid, followed by neutralization with ammonium hydroxide to form the ammonium salt. The reaction conditions include maintaining a temperature range of 100-150°C and using a molar excess of sulfuric acid to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound involves continuous sulfonation processes using sulfur trioxide (SO3) as the sulfonating agent. The reaction is carried out in specially designed reactors that allow for precise control of temperature and SO3 concentration. The resulting sulfonic acid is then neutralized with ammonium hydroxide to obtain the ammonium salt .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,4-dicarboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonate group can lead to the formation of naphthalene-1-amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene-1-amine.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which ammonium naphthalene-1-sulphonate exerts its effects is primarily through its interaction with hydrophobic regions of molecules. In biological systems, it binds to hydrophobic pockets of proteins, causing conformational changes that can be monitored using fluorescence spectroscopy. This binding is facilitated by the sulfonate group’s affinity for cationic side chains and the hydrophobic interactions of the naphthalene core .
Vergleich Mit ähnlichen Verbindungen
8-Anilinonaphthalene-1-sulfonic acid: Similar in structure but contains an aniline group instead of an ammonium group.
1-Aminonaphthalene-4-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness: Ammonium naphthalene-1-sulphonate is unique due to its ammonium group, which enhances its solubility in water and makes it suitable for applications requiring aqueous solutions. Its ability to form stable inclusion complexes with cyclodextrins also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
63453-81-6 |
|---|---|
Molekularformel |
C10H8O3S.H3N C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI-Schlüssel |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


